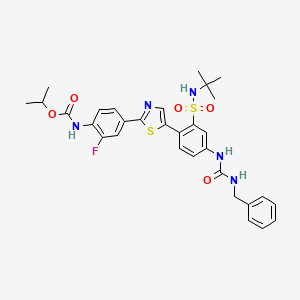
Rad51-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rad51-IN-4 is a small molecule inhibitor that targets the RAD51 protein, which plays a crucial role in the homologous recombination repair of DNA double-strand breaks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rad51-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally, it involves:
Formation of the Core Structure: This step often includes the construction of a heterocyclic core through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s binding affinity and specificity for RAD51.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Rad51-IN-4 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to fine-tune the compound’s activity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications made to this compound. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce analogs with different functional groups .
Applications De Recherche Scientifique
Rad51-IN-4 has a wide range of scientific research applications, including:
Mécanisme D'action
Rad51-IN-4 exerts its effects by binding to the RAD51 protein and inhibiting its ability to form nucleoprotein filaments at the sites of DNA damage. This prevents RAD51 from facilitating the homologous recombination repair process, leading to the accumulation of DNA damage in cancer cells. The molecular targets and pathways involved include the RAD51-BRCA2 interaction and the homologous recombination repair pathway .
Comparaison Avec Des Composés Similaires
Rad51-IN-4 can be compared with other RAD51 inhibitors such as B02, 4’-diisothiocyanostilbene-2,2’-disulfonic acid (DIDS), and IBR2. These compounds also target the RAD51 protein but may differ in their binding affinities, specificities, and mechanisms of action. This compound is unique in its specific binding mode and its potential for higher efficacy in sensitizing cancer cells to DNA-damaging treatments .
List of Similar Compounds
- B02
- 4’-diisothiocyanostilbene-2,2’-disulfonic acid (DIDS)
- IBR2
- RI (dl)-2
Propriétés
Formule moléculaire |
C31H34FN5O5S2 |
|---|---|
Poids moléculaire |
639.8 g/mol |
Nom IUPAC |
propan-2-yl N-[4-[5-[4-(benzylcarbamoylamino)-2-(tert-butylsulfamoyl)phenyl]-1,3-thiazol-2-yl]-2-fluorophenyl]carbamate |
InChI |
InChI=1S/C31H34FN5O5S2/c1-19(2)42-30(39)36-25-14-11-21(15-24(25)32)28-33-18-26(43-28)23-13-12-22(16-27(23)44(40,41)37-31(3,4)5)35-29(38)34-17-20-9-7-6-8-10-20/h6-16,18-19,37H,17H2,1-5H3,(H,36,39)(H2,34,35,38) |
Clé InChI |
KSUOBPRQVSOUOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1=C(C=C(C=C1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)NCC4=CC=CC=C4)S(=O)(=O)NC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



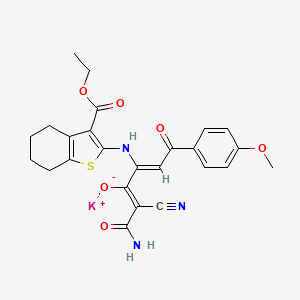

![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)

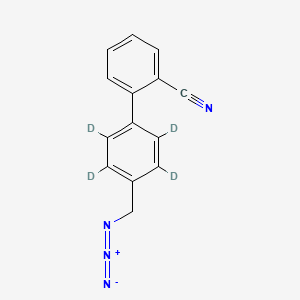
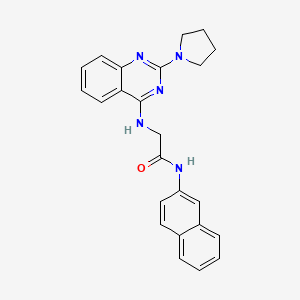


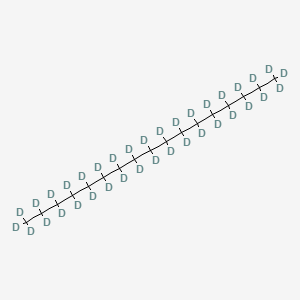
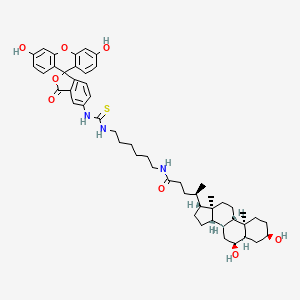

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)

